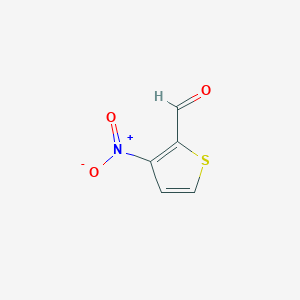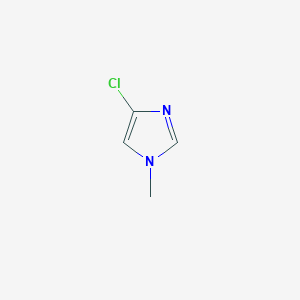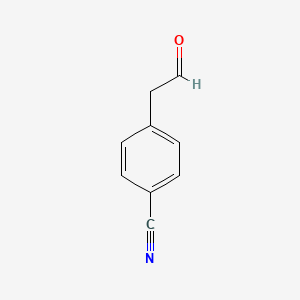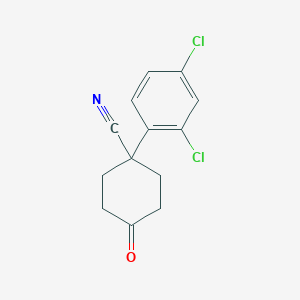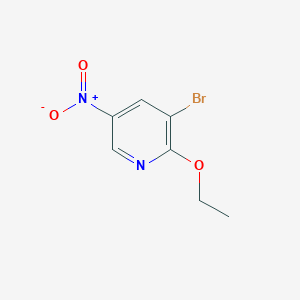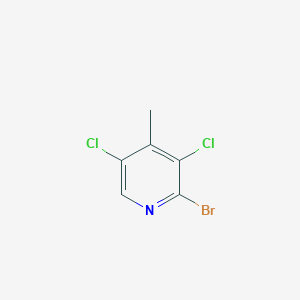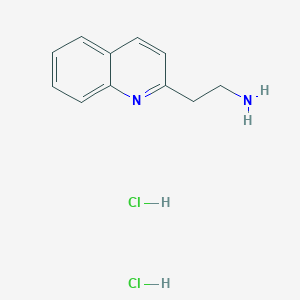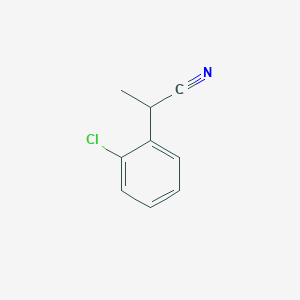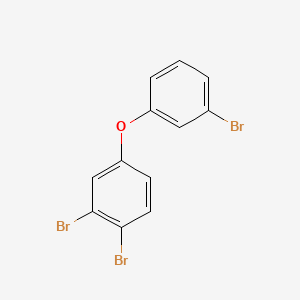
3,3',4-Tribromodiphenyl ether
Descripción general
Descripción
3,3',4-Tribromodiphenyl ether (also known as TDBE) is a halogenated organic compound that has been used in a variety of scientific applications. TDBE is a flame retardant and plasticizer and has been used in the production of a variety of products, including textiles, rubber, and plastics. It is also used in the production of pesticides and pharmaceuticals. TDBE is considered to be a persistent organic pollutant (POP) due to its ability to bioaccumulate and biomagnify in the environment.
Aplicaciones Científicas De Investigación
Environmental Science and Pollution Research
- Field : Environmental Science
- Application : PBDEs, including 3,3’,4-Tribromodiphenyl ether, are used as flame retardants and can be found in various environments, including indoor dust .
- Method : The concentration of these compounds in dust samples from different environments (automobiles, computer laboratories, homes, and offices) was determined using gas chromatography coupled with mass spectrometry .
- Results : The median concentrations of TBBPA (a type of PBDE) were found to be different in various environments. For example, it was 1156 ng g −1 in automobiles and 492 ng g −1 in offices . These doses are similar to dust ingestion intakes reported for Asian countries where there is a high demand for TBBPA as a flame retardant .
Thyroid Hormone Disruption Study
- Field : Toxicology
- Application : Dihydroxylated polybrominated diphenyl ethers (DiOH-PBDEs), which could be metabolites of PBDEs, may demonstrate binding affinity to thyroid hormone receptors (TRs) and can disrupt the functioning of the systems modulated by TRs .
- Method : This investigation explores the potential disruptive effects of OH/diOH-PBDEs on thyroid hormones via competitive binding and coactivator recruitment with TRα and TRβ .
- Results : At levels of 5000 nM and 25,000 nM, 6-OH-BDE-47 demonstrated significant recruitment of steroid receptor coactivator (SRC), whereas none of the diOH-PBDEs exhibited SRC recruitment within the range of 0.32–25,000 nM .
Building Materials and Electronics
- Field : Material Science
- Application : PBDEs, including 3,3’,4-Tribromodiphenyl ether, are used as flame retardants in a wide array of products, including building materials and electronics .
- Method : These compounds are incorporated into the materials during the manufacturing process to increase their resistance to ignition .
- Results : The use of PBDEs in these applications has contributed to a significant reduction in fire-related injuries and deaths .
Furnishings and Motor Vehicles
- Field : Automotive and Furniture Industries
- Application : PBDEs are also used as flame retardants in furnishings and motor vehicles .
- Method : Similar to building materials and electronics, these compounds are incorporated into the materials during the manufacturing process .
- Results : The use of PBDEs in these applications has helped to reduce the risk of fire in homes and vehicles .
Building Materials and Electronics
- Field : Material Science
- Application : PBDEs, including 3,3’,4-Tribromodiphenyl ether, are used as flame retardants in a wide array of products, including building materials and electronics .
- Method : These compounds are incorporated into the materials during the manufacturing process to increase their resistance to ignition .
- Results : The use of PBDEs in these applications has contributed to a significant reduction in fire-related injuries and deaths .
Furnishings and Motor Vehicles
- Field : Automotive and Furniture Industries
- Application : PBDEs are also used as flame retardants in furnishings and motor vehicles .
- Method : Similar to building materials and electronics, these compounds are incorporated into the materials during the manufacturing process .
- Results : The use of PBDEs in these applications has helped to reduce the risk of fire in homes and vehicles .
Propiedades
IUPAC Name |
1,2-dibromo-4-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYKQPKJYPWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879863 | |
| Record name | BDE-35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-(3-bromophenoxy)benzene | |
CAS RN |
147217-80-9 | |
| Record name | 3,3′,4-Tribromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



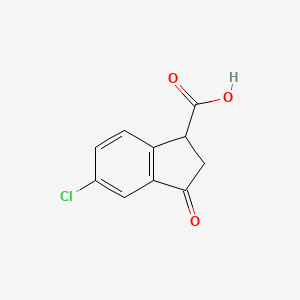
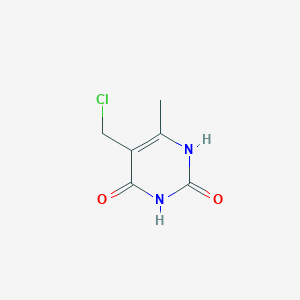
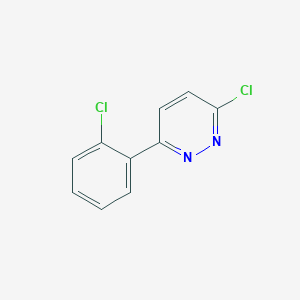
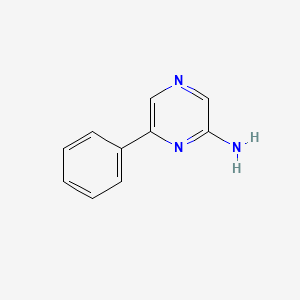
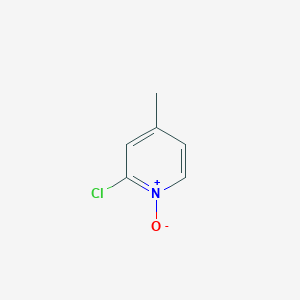
![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)
